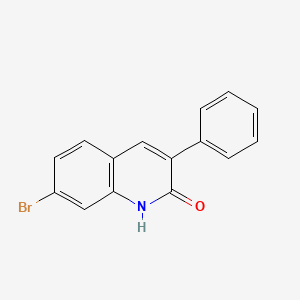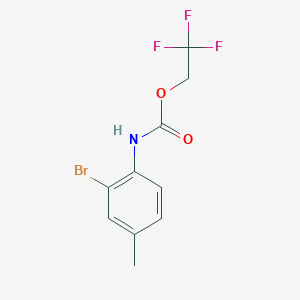
2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate
Descripción general
Descripción
2,2,2-Trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate is a chemical compound with the CAS Number: 1087788-66-6 . It has a molecular weight of 312.09 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-bromo-4-methylphenylcarbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,2,2-Trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate is 1S/C10H9BrF3NO2/c1-6-2-3-8(7(11)4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) . This code provides a specific textual representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Properties of Organofluorine Compounds
One application involves the development of new synthons for the synthesis of organofluorine compounds, utilizing halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) and various sulfur functional groups to produce compounds with potential utility in medicinal chemistry and related fields. This research highlights the role of sulfur compounds derived from halothane as useful new synthons for organofluorine compounds, facilitating the synthesis of 1-(trifluoromethyl)-3-butenyl compounds and 2-aryl-1,1,1-trifluoro-2-(4-methylphenylthio)ethanes (Kato et al., 2000).
NMR Studies for Protein Conformations
In the realm of biomolecular NMR, 2,2,2-trifluoroethyl groups have been evaluated for their chemical shift sensitivity in fluorine (^19F) NMR studies of proteins. The chemical shift dispersion of various trifluoromethyl probes, including 2,2,2-trifluoroethyl-1-thiol, under conditions of varying polarity was investigated, demonstrating the utility of these fluorinated moieties in elucidating distinct protein conformers or states by their sensitivity to changes in the local dielectric and magnetic shielding environment (Ye et al., 2015).
Novel Methodologies in Synthetic Chemistry
Research has also focused on the novel reduction of perfluoroalkyl ketones with lithium alkoxides, showcasing an unusual reduction reaction facilitated by lithium ethoxide. This methodology provides insights into the reactivity of compounds with 2,2,2-trifluoroethyl groups and opens new avenues for the synthesis of fluorinated organic compounds (Sokeirik et al., 2006).
Furthermore, the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters has been explored, underscoring the importance of introducing fluorinated moieties into organic molecules for modulating their biological activities. This research presents a method for forming (2,2,2-trifluoroethyl)arenes, contributing significantly to the field of medicinal chemistry by providing a novel approach to synthesizing CF3CH2-containing products (Zhao & Hu, 2012).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-6-2-3-8(7(11)4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBYVTLOSMTJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1439044.png)
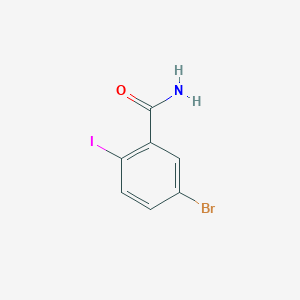
![3-Iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1439049.png)
![{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine](/img/structure/B1439053.png)
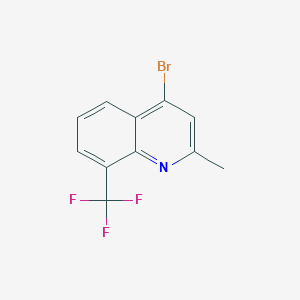
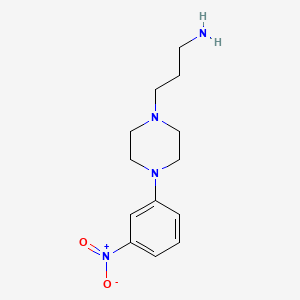
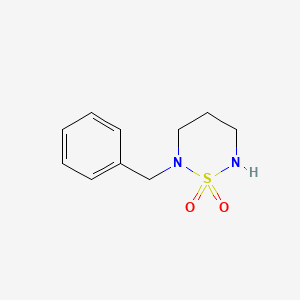
![3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1439060.png)
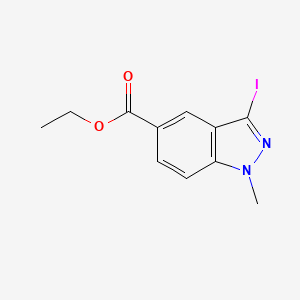
![1-Chloro-7-nitropyrrolo[1,2-a]pyrazine](/img/structure/B1439062.png)
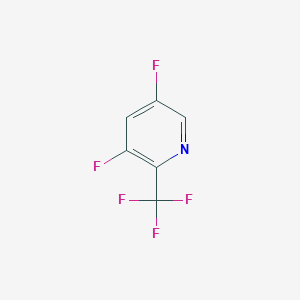
![2-[(4-Aminobenzyl)thio]benzoic acid](/img/structure/B1439064.png)
